molecular formula C8H5Cl2N3 B2533327 6,8-Dichloroquinazolin-4-amine CAS No. 19808-38-9

6,8-Dichloroquinazolin-4-amine

Cat. No.: B2533327
CAS No.: 19808-38-9
M. Wt: 214.05
InChI Key: QZVUSDUFBVJYHK-UHFFFAOYSA-N
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Description

6,8-Dichloroquinazolin-4-amine is a chemical compound with the molecular formula C8H5Cl2N3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinazolin-4-amine typically involves the reaction of 6,8-dichloroquinazoline with ammonia or an amine under controlled conditions. One common method includes the use of 6,8-dichloroquinazoline as a starting material, which is then reacted with an amine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidized derivatives.

    Reduction: This compound can also be reduced using reducing agents to yield reduced forms of the quinazoline ring.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines are used under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its potential therapeutic effects, it is explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.

Mechanism of Action

The mechanism of action of 6,8-Dichloroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By blocking these pathways, the compound can exert anticancer effects.

Comparison with Similar Compounds

6,8-Dichloroquinazolin-4-amine can be compared with other quinazoline derivatives such as:

    6-Chloroquinazolin-4-amine: Similar structure but with only one chlorine atom, leading to different reactivity and biological activity.

    8-Chloroquinazolin-4-amine: Another similar compound with a single chlorine atom at a different position, affecting its chemical properties and applications.

    Quinazolin-4-amine: The parent compound without any chlorine substituents, which serves as a basis for comparison in terms of reactivity and biological activity.

The uniqueness of this compound lies in its dual chlorine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6,8-dichloroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVUSDUFBVJYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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